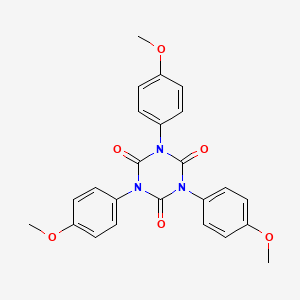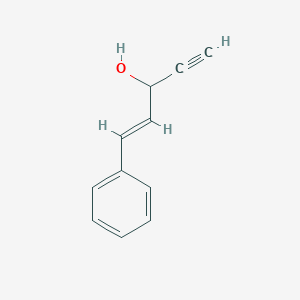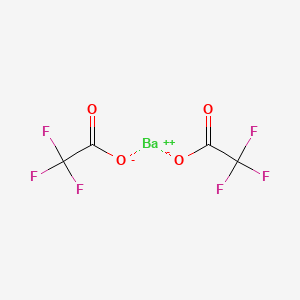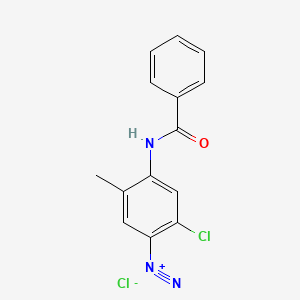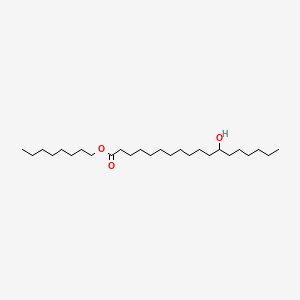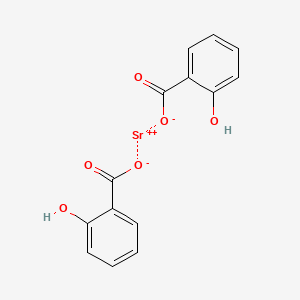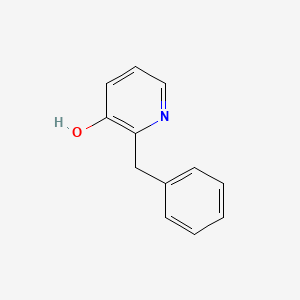
2-Benzylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylpyridin-3-ol is an organic compound belonging to the class of pyridine derivatives It features a benzyl group attached to the second carbon of a pyridine ring, with a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyridin-3-ol typically involves the reaction of pyridine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like benzyl chloride or bromide in the presence of a base are typical for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpyridinone, while reduction can produce benzylpyridinol derivatives.
Aplicaciones Científicas De Investigación
2-Benzylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Benzylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Benzylpyridine: The benzyl group is attached to a different position, altering its chemical properties and reactivity.
2-Phenylpyridine: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
Uniqueness: 2-Benzylpyridin-3-ol is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
38186-81-1 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-benzylpyridin-3-ol |
InChI |
InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2 |
Clave InChI |
HCYPLVRCMKMBOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


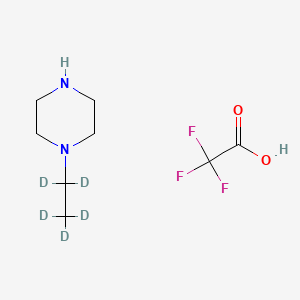
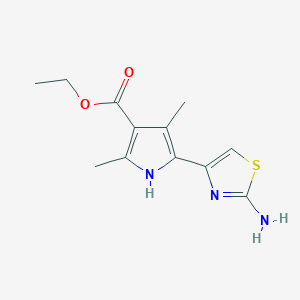
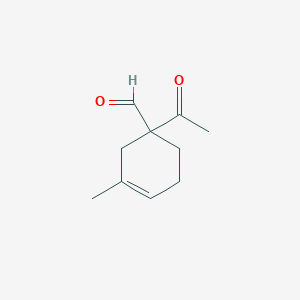
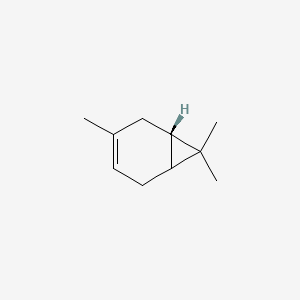
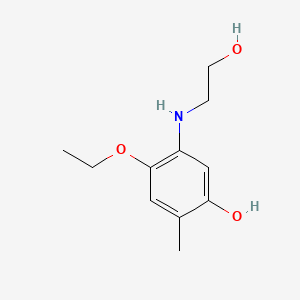

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
